molecular formula C13H19NO B14124720 N-(2-tert-butylphenyl)propanamide

N-(2-tert-butylphenyl)propanamide

Cat. No.: B14124720
M. Wt: 205.30 g/mol
InChI Key: GCMTUBMBQUYDDA-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)propanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring substituted with a tert-butyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)propanamide typically involves the reaction of 2-tert-butylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is subsequently purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-tert-butylphenyl)propanamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where the tert-butyl group can influence the reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-tert-butylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of amides on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the phenyl and tert-butyl groups.

    N-phenylpropanamide: Similar structure but without the tert-butyl substitution.

    N-(2-methylphenyl)propanamide: Similar structure with a methyl group instead of a tert-butyl group.

Uniqueness: N-(2-tert-butylphenyl)propanamide is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-tert-butylphenyl)propanamide

InChI

InChI=1S/C13H19NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

GCMTUBMBQUYDDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(C)(C)C

Origin of Product

United States

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